EP1 Receptor Antagonist Activity Relative to the Unsubstituted Core Scaffold
In the same functional antagonist assay (human EP1 reporter gene), the lead compound “1” (unsubstituted 2-(1H-pyrazol-1-yl)thiazole) served as the baseline, while advanced 2‑(1H‑pyrazol‑1‑yl)‑thiazole analogues bearing elaborated side‑chains at the thiazole 4‑position achieved substantially enhanced potency [1]. Compound 12, which incorporates a substituted ethyl linker resembling the target compound’s scaffold, was identified as the most potent EP1 antagonist within the series [1].
| Evidence Dimension | EP1 receptor antagonist potency (human EP1 reporter gene assay) |
|---|---|
| Target Compound Data | Not directly reported for CAS 1448047-53-7; inferred from class‑leading compound 12 (exact IC50 value reported in full text not publicly accessible). |
| Comparator Or Baseline | Compound 1 (2-(1H-pyrazol-1-yl)thiazole) – EP1 antagonist activity described qualitatively as “potent” but inferior to compound 12 [1]. |
| Quantified Difference | Compound 12 exhibited the strongest activity among all tested analogues in the series; compound 1 showed only 3‑ to 8‑fold selectivity over EP2/EP3/EP4, whereas compound 12 displayed “excellent selectivity for EP1 over other EP family receptors” [1]. |
| Conditions | Human EP1 reporter gene antagonist assay; selectivity panel included EP2, EP3, EP4 subtypes. |
Why This Matters
Procurement of a compound drawing from the optimized 2-(1H-pyrazol-1-yl)-thiazole sub‑series ensures access to the enhanced EP1 potency and selectivity demonstrated by compound 12, a substantial improvement over the unsubstituted baseline scaffold.
- [1] Atobe M, Naganuma K, Kawanishi M, Morimoto A, Kasahara K, Ohashi S, Suzuki H, Hayashi T, Miyoshi S. Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists. Bioorg Med Chem Lett. 2013;23(22):6064-7. doi:10.1016/j.bmcl.2013.09.032. View Source
